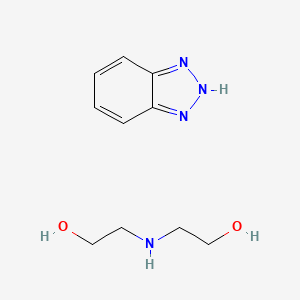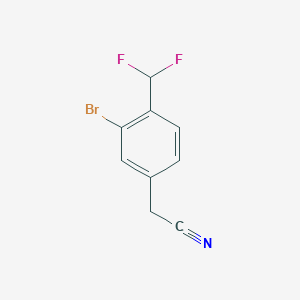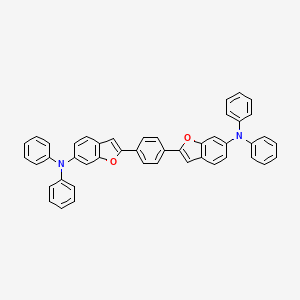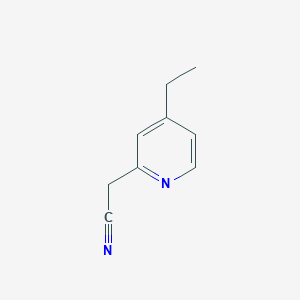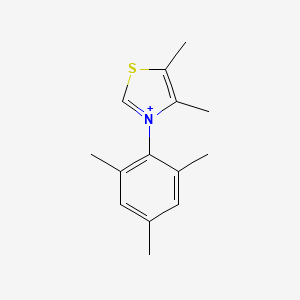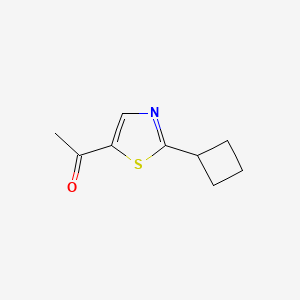
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- is a complex organic compound with the molecular formula C58H82N2. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. This compound is particularly notable for its use in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of palladium-catalyzed cross-coupling reactions, which are common in organic synthesis.
Industrial Production Methods
On an industrial scale, the production of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of large-scale reactors and advanced purification techniques ensures the efficient production of this compound for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenes .
Wissenschaftliche Forschungsanwendungen
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymer semiconductors, which are essential in organic electronics.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating charge transport and light emission. The compound’s unique structure allows it to form stable films and interfaces, which are crucial for device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another compound used in organic electronics with similar structural features.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors and has comparable applications.
Uniqueness
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- stands out due to its specific diazene linkage, which imparts unique electronic properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as OLEDs and other optoelectronic devices .
Eigenschaften
Molekularformel |
C58H82N2 |
|---|---|
Molekulargewicht |
807.3 g/mol |
IUPAC-Name |
bis(9,9-dioctylfluoren-2-yl)diazene |
InChI |
InChI=1S/C58H82N2/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)59-60-48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 |
InChI-Schlüssel |
WIMBZWDNVXUGSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


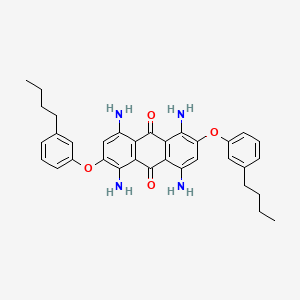
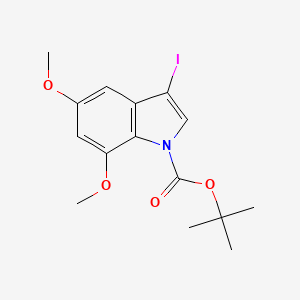
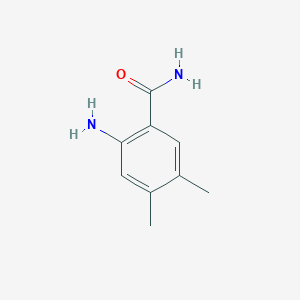
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
